N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide
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Overview
Description
N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of arylcarboxamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves the reaction of 2-(butan-2-yl)aniline with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted carbamothioyl derivatives.
Scientific Research Applications
N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Naphthamide Derivatives: Compounds like 13c and 13d, which have shown significant anti-tubercular activity.
Quinolone-2-carboxamides: Known for their potential as MmpL3 inhibitors.
4-Arylthiazole-2-carboxamides: Exhibiting activity against multidrug-resistant strains of Mycobacterium tuberculosis.
Uniqueness
N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide stands out due to its unique structural features, which contribute to its specific chemical reactivity and biological activity. Its combination of a naphthalene ring and a carbamothioyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N2OS |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[(2-butan-2-ylphenyl)carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H22N2OS/c1-3-15(2)17-11-6-7-14-20(17)23-22(26)24-21(25)19-13-8-10-16-9-4-5-12-18(16)19/h4-15H,3H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
HYVVVPRTSNUGMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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